3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 23754-53-2
VCID: VC3386779
InChI: InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3
SMILES: CC1=CC(=C(C(=O)O1)C(=O)CBr)O
Molecular Formula: C8H7BrO4
Molecular Weight: 247.04 g/mol

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

CAS No.: 23754-53-2

Cat. No.: VC3386779

Molecular Formula: C8H7BrO4

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one - 23754-53-2

Specification

CAS No. 23754-53-2
Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
IUPAC Name 3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one
Standard InChI InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3
Standard InChI Key HRRBHKOPCDYTJT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)O1)C(=O)CBr)O
Canonical SMILES CC1=CC(=C(C(=O)O1)C(=O)CBr)O

Introduction

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a heterocyclic organic compound characterized by its molecular formula C8H7BrO4 and a molecular weight of approximately 247.04 g/mol . This compound features a pyran ring, which is a six-membered ring containing one oxygen atom. The presence of a bromoacetyl group at the 3-position and a hydroxy group at the 4-position contributes to its unique chemical properties and potential biological activities.

Chemical Reactivity

The chemical reactivity of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one primarily involves nucleophilic substitution reactions due to the presence of the bromoacetyl moiety. This allows for the synthesis of a variety of derivatives with potentially enhanced biological activities.

Biological Activities

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one exhibits significant biological activities, including antimicrobial properties. Studies have shown that it possesses antibacterial and antifungal activities, making it a candidate for further research in pharmacology.

Synthesis Methods

The synthesis of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be achieved through several methods, including the bromination of dehydroacetic acid in glacial acetic acid . This method provides an efficient route to obtaining the compound for further study.

Applications and Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets, particularly enzymes and receptors related to its antimicrobial and anticancer activities. Preliminary findings suggest that it may interact with specific proteins involved in cell signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

Several compounds share structural features with 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, allowing for comparative analysis:

Compound NameCAS NumberMolecular FormulaUnique Features
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one771-03-9C8H8O4Lacks bromine; primarily studied for flavoring agents
3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-oneNot listedC8H7BrO3Similar structure but lacks acetyl group; studied for antimicrobial properties
5-Hydroxy-4-methylpyranoneNot listedC6H8O3Lacks bromine; known for antioxidant properties

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